molecular formula C14H15NO2S B1346560 4-Methyl-N-(4-methylphenyl)benzenesulfonamide CAS No. 599-86-0

4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B1346560
CAS No.: 599-86-0
M. Wt: 261.34 g/mol
InChI Key: GPLXRIVINNIQFY-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-3-7-13(8-4-11)15-18(16,17)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLXRIVINNIQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208612
Record name N-(p-Tolyl)-p-toluenesulphonamide
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Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-86-0
Record name 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-86-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Tolyl)-p-toluenesulphonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49574
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Record name N-(p-tolyl)-p-toluenesulphonamide
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Synthesis routes and methods I

Procedure details

Name
[Cu]I
Quantity
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

A 15 mL resealable Schlenk tube was charged with CuI (9.5 mg, 0.0499 mmol, 5.0 mol %), 4-iodotoluene (218 mg, 1.00 mmol), p-toluenesulfonamide (205 mg, 1.20 mmol), K2CO3 (280 mg, 2.03 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.102 mmol, 10 mol %) and N,N-dimethylformamide (1 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 100° C. for 19 h. The resulting pale brown suspension was allowed to reach room temperature, poured into 20 mL of a diluted aq NH4Cl solution, and extracted with 3×15 mL of dichloromethane. The colorless organic phase was dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm, hexane-ethyl acetate 2:1, 15 mL fractions). Fractions 9-16 provided 251 mg (96% yield) of the desired product as white crystals.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
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Quantity
218 mg
Type
reactant
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205 mg
Type
reactant
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Name
Quantity
280 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Three
Yield
96%

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